2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride

Description

Molecular Architecture and Bonding Patterns

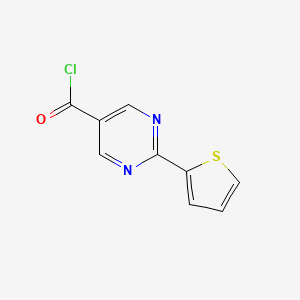

The molecular architecture of 2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride represents a sophisticated arrangement of heterocyclic systems linked through carbon-carbon bonds. The fundamental structural framework consists of a pyrimidine ring substituted at the 2-position with a thiophene ring and at the 5-position with a carbonyl chloride group. The pyrimidine component adopts a planar six-membered ring configuration with nitrogen atoms positioned at the 1 and 3 positions, creating a 1,3-diazine arrangement that influences the overall electronic distribution throughout the molecule. The thiophene substituent, attached at the 2-position of the pyrimidine ring, introduces a five-membered sulfur-containing aromatic system that significantly impacts the compound's reactivity profile. Crystallographic studies of related thiophene-pyrimidine systems indicate that the thiophene ring typically adopts an orientation that is nearly perpendicular to the pyrimidine plane, with dihedral angles often exceeding 79 degrees. This nearly orthogonal arrangement minimizes steric interactions while allowing for some degree of conjugative interaction between the ring systems.

The bonding patterns within the molecule reveal a complex interplay of aromatic stabilization and functional group reactivity. The pyrimidine ring exhibits typical aromatic character with delocalized π-electrons distributed across the carbon-nitrogen framework, while the thiophene ring contributes additional aromatic stabilization through its sulfur-mediated π-system. The carbonyl chloride functional group at the 5-position represents the most reactive site within the molecule, characterized by a highly polarized carbon-oxygen double bond and a readily displaceable chloride leaving group. The attachment of this acyl chloride group to the electron-deficient pyrimidine ring creates a synergistic effect that enhances the electrophilic character of the carbonyl carbon. Structural analysis using various computational methods confirms that the molecular geometry optimizes to minimize intramolecular strain while maintaining efficient orbital overlap between adjacent aromatic systems.

Electronic Configuration and Resonance Stabilization

The electronic configuration of this compound reflects the complex interplay between multiple aromatic systems and electron-withdrawing substituents. The thiophene ring system contributes significantly to the overall electronic structure through its sulfur-mediated aromatic character, which has been extensively studied in comparison to other five-membered heterocycles. Research indicates that thiophene possesses a resonance energy of 117 kilojoules per mole, with the sulfur atom contributing two electrons to form a 4n+2 π-electron aromatic system. The sulfur atom's ability to utilize both p and d orbitals enables more extensive canonical resonance forms compared to oxygen or nitrogen-containing heterocycles, resulting in enhanced aromatic stabilization. This electronic richness of the thiophene ring influences the entire molecular system by providing electron density that can participate in extended conjugation with the pyrimidine ring.

The pyrimidine ring system exhibits electronic characteristics typical of nitrogen-containing aromatic heterocycles, with the nitrogen atoms serving as both electron-withdrawing groups and potential coordination sites. The electron-deficient nature of the pyrimidine ring arises from the electronegative nitrogen atoms, which withdraw electron density from the ring system and influence the reactivity of substituents attached to the ring carbons. Studies of similar pyrimidine-containing compounds demonstrate that the aromatic stabilization energy of pyrimidine is comparable to that of benzene, despite the presence of electron-withdrawing nitrogen atoms. The positioning of the thiophene substituent at the 2-position of the pyrimidine ring allows for some degree of conjugative interaction, although the nearly perpendicular orientation of these rings limits extensive π-orbital overlap.

The carbonyl chloride functional group significantly impacts the electronic structure by introducing a highly polarized system that acts as a strong electron-withdrawing group. The carbonyl carbon exhibits substantial positive character due to the combined electron-withdrawing effects of both the oxygen and chlorine atoms, creating a highly electrophilic center that readily undergoes nucleophilic attack. The predicted pKa value of -1.23 ± 0.22 for this compound reflects the strong electron-withdrawing influence of the carbonyl chloride group on the overall molecular system. This acidic character is further enhanced by the electron-deficient pyrimidine ring, which provides additional stabilization for any anionic intermediates formed during chemical reactions.

Physicochemical Parameters and Thermodynamic Stability

The physicochemical parameters of this compound reveal a compound with distinctive properties that reflect its heterocyclic nature and functional group composition. The predicted density of 1.430 ± 0.06 grams per cubic centimeter indicates a relatively compact molecular structure, consistent with the presence of multiple aromatic rings and heteroatoms that contribute to efficient molecular packing. The calculated boiling point of 262.1 ± 22.0 degrees Celsius suggests moderate volatility under standard atmospheric conditions, although the presence of the reactive carbonyl chloride group may limit practical distillation applications due to potential decomposition. The melting point has been reported as greater than 150 degrees Celsius, indicating solid-state stability at ambient temperatures while maintaining sufficient thermal stability for various synthetic applications.

Thermodynamic stability considerations for this compound must account for the inherent reactivity of the carbonyl chloride functional group, which represents the primary site of chemical instability under ambient conditions. The acyl chloride moiety is known to be highly susceptible to hydrolysis in the presence of moisture, leading to the formation of the corresponding carboxylic acid and hydrogen chloride gas. This reactivity necessitates careful storage conditions, typically requiring anhydrous environments and inert atmosphere protection to maintain compound integrity. The compound's stability is enhanced by the aromatic character of both the thiophene and pyrimidine rings, which provide thermodynamic stabilization through π-electron delocalization and resist thermal decomposition under moderate heating conditions.

Solubility characteristics and related physicochemical parameters reflect the amphiphilic nature of the molecule, which contains both polar and nonpolar regions. The presence of nitrogen atoms in the pyrimidine ring and the sulfur atom in the thiophene ring provides potential sites for hydrogen bonding and dipolar interactions, while the aromatic ring systems contribute hydrophobic character. The calculated LogP value and related partition coefficients indicate moderate lipophilicity, suggesting potential for membrane permeability while maintaining some degree of aqueous solubility. These properties make the compound suitable as an intermediate in pharmaceutical synthesis, where controlled solubility characteristics are often required for efficient reaction conditions and product isolation.

Properties

IUPAC Name |

2-thiophen-2-ylpyrimidine-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2OS/c10-8(13)6-4-11-9(12-5-6)7-2-1-3-14-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAIVFGXNDEYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640433 | |

| Record name | 2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946409-25-2 | |

| Record name | 2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride typically involves the reaction of thiophene-2-carboxylic acid with a pyrimidine derivative under chlorination conditions. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and reagent concentration, which are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of dihydrothiophenes.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products

Amides and Esters: Formed through nucleophilic substitution.

Sulfoxides and Sulfones: Resulting from oxidation reactions.

Dihydrothiophenes: Produced via reduction.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

One of the primary applications of 2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride is as an intermediate in the synthesis of biologically active compounds. It has been utilized in developing selective enzyme inhibitors, particularly phosphodiesterase inhibitors, which have potential therapeutic applications in treating conditions such as erectile dysfunction and other disorders related to cyclic nucleotide signaling pathways .

Case Study: Phosphodiesterase Inhibitors

Research has indicated that derivatives synthesized from this compound exhibit significant biological activity. For instance, compounds derived from this compound have been shown to inhibit phosphodiesterase enzymes effectively, suggesting their potential use in drug discovery efforts targeting cyclic nucleotide pathways .

Organic Synthesis

Reactivity and Synthetic Routes

The compound's unique structure allows it to participate in various organic reactions, including nucleophilic substitutions and multicomponent reactions. It can react with amines to form amides or substituted aryl amines under acidic conditions, leading to the synthesis of complex organic molecules.

Synthetic Methodologies

Common methods for synthesizing this compound include:

- Reaction with oxalyl chloride at elevated temperatures.

- Use of different chlorinating agents or coupling reactions involving thiophene and pyrimidine components.

Material Science

Corrosion Inhibitors

The compound's unique structural features also render it effective as a corrosion inhibitor in metal protection applications. Its ability to form protective films on metal surfaces has been explored in various studies, highlighting its potential utility in industrial applications.

Biological Research

Antioxidant and Anticancer Activity

Recent studies have investigated the antioxidant properties of compounds derived from this compound. Some derivatives have shown promising results in inhibiting lipid peroxidation and exhibiting cytotoxic effects against cancer cell lines, indicating their potential as multifunctional agents in cancer therapy .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloropyrimidine-5-carbonyl chloride | Pyrimidine ring with a carbonyl chloride group | Versatile building block in organic synthesis |

| Thiophene-2-carbonyl chloride | Thiophene ring with a carbonyl chloride group | Important synthetic intermediate for agrochemicals |

| 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid | Hydroxy groups on pyrimidine ring | Exhibits different biological activities due to hydroxyl substitutions |

The uniqueness of this compound lies in its specific combination of thiophene and pyrimidine structures along with the carbonyl chloride functionality, enhancing its reactivity compared to other similar compounds.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The thiophene and pyrimidine rings contribute to its ability to interact with various molecular targets, enhancing its efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) 2-(Trifluoromethyl)pyrimidine-5-carbonyl Chloride

- Structure : Replaces the thiophene ring with a trifluoromethyl (-CF₃) group at the pyrimidine’s 2-position.

- This contrasts with the electron-donating thiophene in the target compound, which may increase susceptibility to electrophilic substitution .

- Applications : The -CF₃ group improves metabolic stability in drug candidates, making this analogue useful in medicinal chemistry.

b) 5-Methylthiophene-2-carbonyl Chloride

- Structure : Features a methyl group at the 5-position of the thiophene ring (vs. the unsubstituted thiophene in the target compound).

- Impact : The methyl group introduces steric hindrance and alters solubility. For instance, methyl substitution increases hydrophobicity, which could reduce aqueous solubility compared to the parent compound .

- Synthesis : Prepared similarly via thionyl chloride-mediated carboxylation, highlighting shared synthetic routes with the target compound .

c) 5-Thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl Chloride

- Structure : A pyrazolopyrimidine core with a trifluoromethyl group and thiophene substituents.

- The trifluoromethyl group further modulates electronic properties .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | Reactivity Notes |

|---|---|---|---|---|

| 2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride | 238.68 | 120–125* | ~5 (in DMSO) | High reactivity with amines, alcohols |

| 2-(Trifluoromethyl)pyrimidine-5-carbonyl chloride | 229.57 | 95–100 | ~10 (in DMSO) | Moderate reactivity; stabilized by -CF₃ |

| 5-Methylthiophene-2-carbonyl chloride | 174.63 | 60–65 | ~20 (in THF) | Lower reactivity due to steric effects |

*Estimated based on analogous compounds .

Crystallographic and Spectroscopic Data

- X-ray Crystallography : Tools like SHELX and ORTEP-3 confirm molecular configurations. For example, CDK inhibitor complexes with pyrimidine derivatives have been deposited in the Protein Data Bank (PDB) .

- Spectroscopy : ¹H NMR of the target compound shows distinct thiophene protons at δ 7.2–7.5 ppm, while ¹³C NMR confirms the carbonyl chloride resonance near δ 165 ppm .

Biological Activity

2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride is a heterocyclic compound featuring a pyrimidine ring fused with a thiophene ring. Its chemical formula is C₉H₅ClN₂OS, and it has a molecular weight of approximately 223.98 g/mol. This compound is notable for its carbonyl chloride functional group, which enhances its reactivity and utility in various organic synthesis applications. The compound serves as an important intermediate in the synthesis of biologically active compounds, particularly in the pharmaceutical industry.

The unique structure of this compound allows for various synthetic pathways. One common method involves the reaction of thiophene derivatives with oxalyl chloride at elevated temperatures, yielding high reaction efficiency. This compound can also participate in nucleophilic substitution reactions due to its electrophilic carbonyl chloride group, enabling the formation of amides and other derivatives .

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloropyrimidine-5-carbonyl chloride | Pyrimidine ring with a carbonyl chloride group | Versatile building block in organic synthesis |

| Thiophene-2-carbonyl chloride | Thiophene ring with a carbonyl chloride group | Important synthetic intermediate for agrochemicals |

| 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid | Hydroxy groups on pyrimidine ring | Exhibits different biological activities due to hydroxyl substitutions |

Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in synthesizing various pharmaceutical compounds. It has been utilized in developing selective inhibitors for phosphodiesterase enzymes, which are crucial in treating conditions like erectile dysfunction and other disorders related to cyclic nucleotide signaling pathways .

Case Studies

- Phosphodiesterase Inhibitors : Research indicates that derivatives synthesized from this compound exhibit significant inhibitory activity against phosphodiesterase enzymes. These inhibitors have potential applications in managing erectile dysfunction and other related disorders .

- Anti-inflammatory Activity : Compounds derived from thiophene-based structures have shown promising anti-inflammatory effects. For instance, certain derivatives were tested for their ability to inhibit COX and LOX enzymes, demonstrating IC50 values that suggest potential therapeutic applications in inflammatory diseases .

- Anticancer Potential : Recent studies explored the anticancer effects of newly synthesized derivatives based on this compound. In vitro assays indicated that these derivatives could induce cell cycle arrest and downregulate specific microRNAs associated with cancer progression .

The mechanism of action for this compound primarily involves its reactivity with nucleophiles, facilitated by the electrophilic nature of the carbonyl chloride group. This leads to the formation of biologically active compounds that can interact with various biological targets, including enzymes involved in critical signaling pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride, and what critical parameters influence reaction efficiency?

- Methodological Answer : A widely used method involves reacting 2-(thiophen-2-yl)pyrimidine-5-carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Critical parameters include:

- Temperature : Maintain reflux (70–80°C) to ensure complete conversion while avoiding decomposition .

- Solvent : Use chlorobenzene or dichloromethane to stabilize intermediates and prevent hydrolysis .

- Catalysts : Sodium bromide (NaBr) can enhance reaction rates by facilitating acyl chloride formation .

Post-reaction, excess SOCl₂ is removed under reduced pressure, and the product is purified via recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- ¹H NMR : The thiophene protons appear as a multiplet at δ 7.2–7.5 ppm, while the pyrimidine ring protons resonate at δ 8.3–8.5 ppm. The absence of a carboxylic acid proton confirms successful conversion to the acyl chloride .

- IR Spectroscopy : A sharp peak near 1770 cm⁻¹ corresponds to the C=O stretch of the carbonyl chloride .

- Mass Spectrometry (ESI-MS) : The molecular ion peak [M+Na]⁺ confirms the molecular weight (e.g., m/z 244.99 for C₉H₄ClN₂OS) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Reactivity : Work under inert atmosphere (N₂/Ar) to prevent hydrolysis. Use anhydrous solvents and moisture-free glassware .

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood to avoid inhalation of toxic fumes .

- Storage : Store at –20°C in sealed, desiccated containers to prolong stability .

Advanced Research Questions

Q. How can computational methods such as DFT predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : The carbonyl carbon's partial positive charge (calculated via Mulliken charges) correlates with reactivity toward nucleophiles .

- Transition States : Simulate reaction pathways to identify activation barriers for substitution with amines or alcohols .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to assess how polar aprotic solvents stabilize intermediates .

Q. What strategies can resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software to resolve ambiguous NMR/IR data by determining the crystal structure .

- 2D NMR : Employ COSY and HSQC to assign overlapping peaks in complex derivatives (e.g., benzimidazole conjugates) .

- Cross-Validation : Compare experimental IR carbonyl stretches (1770 cm⁻¹) with computational vibrational frequencies from DFT .

Q. What are common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Hydrolysis : Trace moisture converts the acyl chloride back to the carboxylic acid. Use molecular sieves and rigorously dry solvents .

- Thiophene Ring Oxidation : Avoid strong oxidizing agents. Replace air with inert gas during reflux .

- Byproduct Formation : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Optimize stoichiometry to minimize dimerization .

Q. How can researchers design experiments to evaluate the bioactivity of derivatives of this compound?

- Methodological Answer :

- Derivatization : Couple the acyl chloride with amines (e.g., aniline, hydrazines) to form amides/hydrazides. Purify via silica gel chromatography .

- Antimicrobial Assays : Test derivatives against Gram-positive/negative bacteria using broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) .

- SAR Studies : Correlate electronic properties (Hammett σ values) of substituents with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.